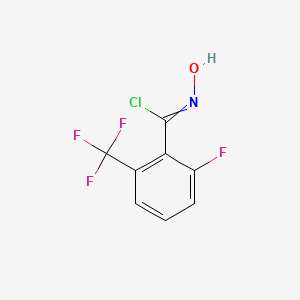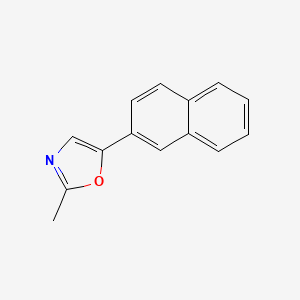
2-Methyl-5-(2-naphthyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-naphthyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the second position and a naphthyl group at the fifth position of the oxazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-naphthyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-naphthylamine with acetic anhydride, followed by cyclization with phosphorus oxychloride. The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The use of environmentally friendly solvents and reagents is also a consideration in modern industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-naphthyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, dihydro-oxazole derivatives, and various substituted naphthyl-oxazole compounds.
Scientific Research Applications
2-Methyl-5-(2-naphthyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-naphthyl)oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The naphthyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-oxazole: Similar structure but with a phenyl group instead of a naphthyl group.
2-Methyl-5-(2-thienyl)oxazole: Contains a thiophene ring instead of a naphthyl group.
2-Methyl-5-(2-pyridyl)oxazole: Features a pyridine ring in place of the naphthyl group.
Uniqueness
2-Methyl-5-(2-naphthyl)oxazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-5-naphthalen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H11NO/c1-10-15-9-14(16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
InChI Key |
UTEJDZPOVMWSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)
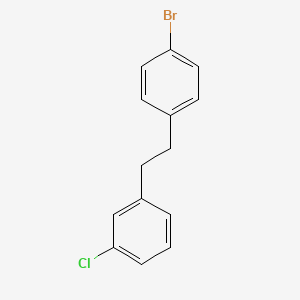

![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
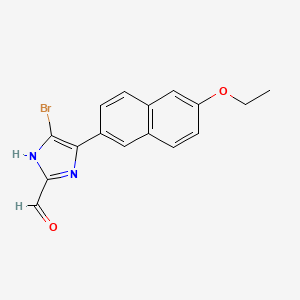
![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
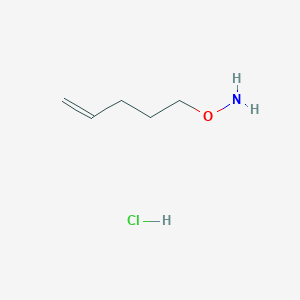
![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)

